molecular formula C8H5BrFNO2 B6588985 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1255713-68-8

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6588985
CAS No.: 1255713-68-8
M. Wt: 246
InChI Key:
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Description

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through halogen bonding and other interactions. The pathways involved can vary, but typically include modulation of biochemical processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the methyl group, which can affect its reactivity and applications.

    6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the bromine atom, which can influence its chemical properties and interactions.

    5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one:

Uniqueness

The presence of both bromine and fluorine atoms in 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one makes it unique compared to similar compounds

Properties

CAS No.

1255713-68-8

Molecular Formula

C8H5BrFNO2

Molecular Weight

246

Purity

95

Origin of Product

United States

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